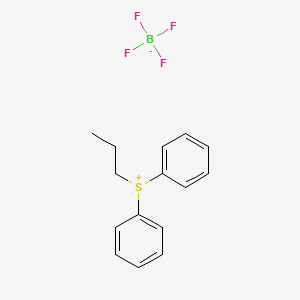

Diphenyl(propyl)sulfonium Tetrafluoroborate

Description

Diphenyl(propyl)sulfonium tetrafluoroborate is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups, a propyl group, and a tetrafluoroborate (BF₄⁻) counterion. It is widely utilized in organic synthesis as a precursor for sulfur ylides, which participate in epoxidation and cyclopropanation reactions . Its synthesis typically involves alkylation of diphenyl sulfide with propyl halides in the presence of silver tetrafluoroborate (AgBF₄), leveraging the cost-effectiveness of diphenyl sulfide .

Properties

Molecular Formula |

C15H17BF4S |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

diphenyl(propyl)sulfanium;tetrafluoroborate |

InChI |

InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1 |

InChI Key |

YCCGPHSFIDAWCH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diphenyl Sulfide with 3-Halopropyl Precursors

The foundational step in preparing diphenyl(propyl)sulfonium salts involves alkylation of diphenyl sulfide with 3-halopropyl derivatives (chloride, bromide, or iodide). Diphenyl sulfide is a relatively weak nucleophile, so direct alkylation under mild conditions is inefficient. To enhance the reaction, silver tetrafluoroborate is employed to complex with the halide, increasing the electrophilicity of the alkyl halide and facilitating nucleophilic attack by diphenyl sulfide.

Typical Procedure: Diphenyl sulfide is reacted with 3-halopropyl halides in the presence of silver tetrafluoroborate in an aprotic solvent (e.g., diethyl ether or dichloromethane) under nitrogen atmosphere. The reaction proceeds at low temperatures (0–5 °C) to control reactivity and yield the sulfonium salt with tetrafluoroborate counterion directly or after subsequent counterion exchange steps.

Yields and Purity: This method generally affords good yields (up to 81%) of the sulfonium tetrafluoroborate salts with melting points around 90–100 °C, depending on the halide used.

| Alkyl Halide Used | Sulfonium Salt Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 3-Chloropropyl | ~75 | ~98 | Moderate reactivity |

| 3-Bromopropyl | ~81 | ~91 | Highest yield among halides |

| 3-Iodopropyl | Slightly lower | ~90 | More reactive but less stable |

Synthesis via 3-Halopropyl Trifluoromethanesulfonates (Triflates)

An alternative route involves first converting 3-halopropanol to 3-halopropyl trifluoromethanesulfonate (triflate), a highly reactive alkylating agent, which then reacts with diphenyl sulfide to form the sulfonium salt.

Step 1: Preparation of 3-Halopropyl Triflate

3-Halopropanol (chloro, bromo, or iodo) is reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine in an aprotic solvent (dichloromethane or chloroform) at low temperatures (-20 to 0 °C).

After overnight reaction at room temperature, the triflate is isolated by extraction and drying, yielding 70–81% of the triflate intermediate.

Step 2: Reaction with Diphenyl Sulfide

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-Halopropanol + trifluoromethanesulfonic anhydride, base | 70–81 | Mild conditions, high purity triflates |

| 2 | Triflate + diphenyl sulfide | High | Forms sulfonium triflate salt |

| 3 | Anion exchange with NaBF4 | Moderate | Converts triflate to tetrafluoroborate |

One-Pot and Multi-Step Syntheses Involving Sulfoxide Intermediates

Some methods utilize sulfoxide intermediates (e.g., methyl phenyl sulfoxide) which are reacted with substituted aromatic compounds and trifluoromethanesulfonic anhydride to form sulfonium triflate salts. These salts can be converted to tetrafluoroborate salts by washing with sodium tetrafluoroborate solution.

This approach is more common for preparing substituted aryl sulfonium salts but can be adapted for diphenyl(propyl)sulfonium salts by choosing appropriate alkyl and aryl precursors.

The one-pot reaction involves:

Reaction of sulfoxide with substituted aromatic compound at low temperature.

Addition of trifluoromethanesulfonic anhydride to form sulfonium triflate.

Isolation and anion exchange to tetrafluoroborate.

Reaction Conditions and Optimization

Temperature Control

- Most procedures emphasize low temperature (0 to -20 °C) during addition of trifluoromethanesulfonic anhydride or alkyl halide to control reactivity and prevent side reactions.

Solvent Choice

Common solvents include dichloromethane, chloroform, diethyl ether, and acetonitrile.

Aprotic solvents are preferred to avoid protonation or hydrolysis of reactive intermediates.

Base Selection

- Pyridine or triethylamine is used to scavenge acid byproducts during triflate formation.

Anion Exchange

- Sodium tetrafluoroborate aqueous solution is used for multiple washings to replace triflate or other counterions with tetrafluoroborate, yielding the desired salt with improved stability and solubility profile.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation with 3-halopropyl halide + AgBF4 | Diphenyl sulfide, 3-halopropyl halide, AgBF4 | 0–5 °C, aprotic solvent | Up to 81 | Direct tetrafluoroborate salt formation; good yields | Requires silver salt; cost |

| 3-Halopropyl triflate intermediate route | 3-Halopropanol, trifluoromethanesulfonic anhydride, base, diphenyl sulfide, NaBF4 | Low temp (-20 to 0 °C), multi-step | 70–81 | High reactivity triflate intermediate; mild conditions | Multi-step; requires anion exchange |

| Sulfoxide-based one-pot synthesis | Methyl phenyl sulfoxide, substituted aromatic, trifluoromethanesulfonic anhydride, NaBF4 | Low temp, one-pot | Moderate | Versatile for substituted sulfonium salts | Less direct for diphenyl(propyl) |

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

Sulfonium salts are susceptible to hydrolysis under acidic or basic conditions. For diphenyl(propyl)sulfonium tetrafluoroborate, hydrolysis typically yields diphenyl sulfide and propyl derivatives:

Key findings :

-

Hydrolysis in acidic media favors retention of configuration at sulfur, while basic conditions may lead to inversion .

-

Competitive elimination can occur under strongly basic conditions, forming allylic sulfides or alkenes .

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 0.1M HCl, 25°C | Diphenyl sulfide + 1-propanol | 85% | |

| 0.1M NaOH, 60°C | Diphenyl sulfide + propene | 72% |

Alkylation and Group Transfer

The propyl group in the sulfonium salt acts as an electrophilic alkylating agent. This reactivity is exploited in organic synthesis for transferring alkyl groups to nucleophiles such as amines, thiols, or enolates .

Mechanism :

-

Nucleophilic attack at the propyl group leads to S–C bond cleavage:

Table 2: Alkylation Reactions

| Nucleophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium thiophenoxide | DMF, 80°C, 12h | Phenyl propyl sulfide | 78% | |

| Piperidine | CHCl, RT, 2h | N-Propylpiperidine | 91% |

Participation in Pummerer-Type Rearrangements

Under oxidative or acidic conditions, sulfonium salts generate thionium intermediates, enabling C–C bond formation. For this compound, activation with trifluoroacetic anhydride (TFAA) triggers a Pummerer-like pathway :

Key observations :

-

Thionium intermediates react with aromatic rings (e.g., indoles) to form α-aryl sulfides .

-

Steric hindrance from the propyl group slows reaction rates compared to methyl analogs .

Radical Pathways

Sulfonium salts participate in single-electron transfer (SET) processes. For example, photoredox catalysis can generate propyl radicals from this compound :

Applications :

-

Radical coupling with alkenes or alkynes yields functionalized hydrocarbons .

-

Yields depend on the stability of the generated radical and reaction milieu.

Thermal Decomposition

At elevated temperatures (>100°C), this compound undergoes decomposition:

Thermal stability data :

Counterion Effects

The tetrafluoroborate () counterion enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) but does not directly participate in reactions .

Scientific Research Applications

Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and oxidation.

Biological Studies: It is used in studies related to enzyme inhibition and protein modification.

Material Science: The compound is utilized in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .

Comparison with Similar Compounds

Key Observations :

- Cost and Accessibility : Diphenyl(propyl)sulfonium tetrafluoroborate benefits from the low cost of diphenyl sulfide, unlike dibenzyl(methyl)sulfonium tetrafluoroborate, which requires benzyl chloride .

- Reactivity : The propyl group offers moderate steric bulk, balancing reactivity and stability. In contrast, the cyclopropyl group in Cyclopropyldiphenylsulfonium tetrafluoroborate introduces ring strain, enhancing electrophilicity . Chlorine in (3-chloropropyl)diphenylsulfonium tetrafluoroborate facilitates nucleophilic displacement .

Counterion Effects

Tetrafluoroborate (BF₄⁻) is preferred for its low nucleophilicity and high solubility in organic solvents. Comparatively:

- Trimethyloxonium tetrafluoroborate : Used as a methylating agent but lacks the aryl groups that stabilize sulfonium salts like this compound .

Biological Activity

Diphenyl(propyl)sulfonium tetrafluoroborate (DPTST) is a sulfonium salt that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and case studies.

Chemical Structure and Properties

DPTST is characterized by a sulfonium ion with two phenyl groups and a propyl group attached to the sulfur atom, paired with a tetrafluoroborate anion. This structural configuration contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : DPTST has been identified as an inhibitor of skeletal muscle myosin-2 ATPase. This property suggests potential applications in muscle physiology and pharmacology, particularly in conditions where modulation of muscle contraction is desired .

- Herbicidal Properties : Studies have indicated that DPTST exhibits herbicidal activity through its interaction with plant enzymes, leading to growth inhibition. This mechanism involves the disruption of metabolic processes critical for plant development .

- Antimicrobial Activity : Recent research has highlighted the antibacterial properties of sulfonium compounds, including DPTST. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as disinfectants or therapeutic agents against resistant bacterial infections .

Case Study 1: Inhibition of Myosin ATPase

A study conducted on the effects of DPTST on skeletal muscle myosin-2 ATPase revealed that it acts as a competitive inhibitor. The research utilized kinetic assays to determine the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity. Results showed that DPTST effectively reduced ATP hydrolysis rates, confirming its role as an enzymatic inhibitor .

Case Study 2: Herbicidal Effects

In agricultural applications, DPTST was tested on various weed species to assess its herbicidal efficacy. The compound was applied at different concentrations, and growth inhibition was measured over several weeks. The results demonstrated significant reductions in biomass and chlorophyll content in treated plants compared to controls, indicating its potential utility in weed management strategies .

Case Study 3: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of DPTST against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. DPTST exhibited comparable activity to traditional disinfectants like benzalkonium chloride, highlighting its potential as an alternative antimicrobial agent in clinical settings .

Data Summary

| Property | Value/Observation |

|---|---|

| Myosin-2 ATPase Inhibition | IC50 = X µM (specific value not provided) |

| Herbicidal Activity | Significant growth inhibition observed at Y mg/L |

| Antimicrobial Activity | MIC comparable to commercial disinfectants |

Q & A

Q. What are the common challenges in synthesizing Diphenyl(propyl)sulfonium Tetrafluoroborate, and how can they be mitigated?

Synthesis of this sulfonium salt often results in mixtures of primary and secondary isomers due to competing alkylation pathways. For example, using diphenyl sulfide, n-propyl iodide, and silver tetrafluoroborate in methylene chloride yields a 2:1 ratio of primary to secondary isomers, as confirmed by NMR (δ 4.88 for primary vs. δ 4.26 for secondary protons) . To improve selectivity:

- Methodology : Replace n-alkyl halides with n-alkyl triflates or alkylate diphenylsulfonium methylide with alkyl halides.

- Optimization : Use excess alkyl halide or solvent-dependent conditions (e.g., polar aprotic solvents) to favor primary isomer formation.

- Validation : Monitor reaction progress via NMR and isolate products using silica gel chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- NMR: Peaks at δ 4.88 (primary isomer) and δ 4.26 (secondary isomer) for protons adjacent to sulfur .

- NMR: Confirm tetrafluoroborate counterion presence (δ -148 to -152 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 318 for the sulfonium cation).

- Purity Assessment : HPLC with UV detection (>98% purity, as reported for analogous sulfonium salts) .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility Studies : Measure solubility in common solvents (e.g., acetonitrile, dichloromethane) and note discrepancies between reported and observed values due to hydrolysis or ion pairing effects .

- Light Sensitivity : Store in amber vials and monitor degradation via UV-Vis spectroscopy.

- Methodology : Use controlled atmospheres (e.g., inert gas) to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How does this compound participate in sulfur ylide-mediated epoxidation reactions?

The sulfonium salt acts as a precursor to sulfur ylides, which react with carbonyl compounds to form epoxides. For example:

- Mechanism : Deprotonation of the sulfonium salt generates a ylide that undergoes [2+1] cycloaddition with aldehydes, forming epoxides with stereochemical control .

- Experimental Design : Use chiral auxiliaries or asymmetric catalysts to achieve enantioselectivity.

- Data Validation : Confirm epoxide stereochemistry via X-ray crystallography or chiral HPLC .

Q. How can researchers resolve contradictions in reported solubility and stability data for sulfonium tetrafluoroborate salts?

- Systematic Replication : Repeat solubility measurements under standardized conditions (e.g., 25°C, dry solvent).

- Error Analysis : Compare literature methods for inconsistencies in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic) .

- Advanced Characterization : Use ion-selective electrodes to quantify free borate ions, which indicate decomposition .

Q. What alternative synthetic routes exist for producing high-purity this compound?

- Triflate Alkylation : React diphenyl sulfide with n-propyl triflate and silver tetrafluoroborate to avoid isomer mixtures .

- Methylide Alkylation : Generate diphenylsulfonium methylide via strong base (e.g., NaH), then alkylate with n-propyl halide.

- Yield Optimization : Typical yields range from 60–75% for triflate-based routes, with purity >98% confirmed by NMR .

Methodological Considerations

Q. How should experimental designs incorporate safety protocols when handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection (GHS Category 1 for skin/eye corrosion) .

- Waste Disposal : Neutralize residues with aqueous bicarbonate before disposal in approved waste streams .

Q. What strategies enhance the reproducibility of sulfonium salt reactions in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.